6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole

Physicochemical profiling Drug-likeness Solubility optimization

Avoid assay failure from isomer mismatch. 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole (CAS 419557-26-9) features a meta-bromo substitution that delivers LogP ~1.5 vs. ~3.8 for the para isomer-critical for CNS drug discovery and fragment-based screening. • Lower LogP improves solubility (82.8 g/L predicted) and brain penetration • Meta-bromo exit vector for PROTAC design and bioconjugation • ATP-mimetic imidazo[2,1-b]thiazole core targets oncogenic kinases. Reliable procurement with global shipping.

Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
CAS No. 419557-26-9
Cat. No. B1614826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole
CAS419557-26-9
Molecular FormulaC11H7BrN2S
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CN3C=CSC3=N2
InChIInChI=1S/C11H7BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H
InChIKeyFXOQEMTVRAXLKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 6-(3-Bromophenyl)imidazo[2,1-b]thiazole


6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole (CAS 419557-26-9) is a heterocyclic compound with the molecular formula C11H7BrN2S and a molecular weight of 279.16 g/mol [1]. It features a fused imidazo[2,1-b]thiazole core, a privileged scaffold in medicinal chemistry, substituted with a 3-bromophenyl group at the 6-position . This specific substitution pattern is a critical differentiator from its more extensively studied 4-bromo analog, as the meta-position of the bromine atom imparts distinct physicochemical properties and synthetic reactivity [2].

Meta-bromo substitution for distinct electronic and steric effects
Reported lower lipophilicity may support aqueous solubility workflows
Versatile synthetic handle for Pd-catalyzed cross-coupling diversification

Why 6-(3-Bromophenyl)imidazo[2,1-b]thiazole Is Not Interchangeable with 4-Bromo Isomer


Direct substitution of 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole with its 4-bromo isomer is not scientifically justified without re-validation. The position of the bromine substituent on the phenyl ring is a key determinant of physicochemical properties, which directly impacts solubility, formulation, and pharmacokinetic behavior [1]. The meta-substituted compound exhibits a significantly lower partition coefficient (LogP ~1.5) compared to its para-substituted counterpart (LogP ~3.8), indicating a fundamental difference in lipophilicity that would alter membrane permeability, distribution, and target engagement in any biological assay [2]. For procurement, these differences necessitate distinct handling, storage, and solubility protocols, rendering the compounds non-interchangeable for reproducible research.

Property
6-(3-Bromophenyl) Target
4-Bromo Isomer
Lipophilicity
Reported lower LogP; may favor aqueous buffer compatibility
Higher LogP may alter membrane partitioning and solubility
Thermal behavior
Low-melting profile; likely requires cold storage and controlled handling
Different solid-state properties; storage protocol may not transfer
Synthetic reactivity
Meta electronic character shifts cross-coupling kinetics
Para substitution yields different regiochemical outcomes

Differentiation Evidence for 6-(3-Bromophenyl)imidazo[2,1-b]thiazole


LogP Reduction and Enhanced Aqueous Compatibility

The target compound, 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole, demonstrates a substantially lower partition coefficient (LogP = 1.477) compared to its 4-bromo positional isomer (LogP = 3.825) [1]. This represents a 2.35 log unit decrease, meaning the meta-bromo derivative is over 200 times more hydrophilic than the para isomer. This property is critical for applications requiring aqueous solubility or reduced non-specific binding.

Lipophilicity (LogP)
Head-to-head
Target LogP = 1.477
Comparator LogP = 3.825
Δ = -2.35 (>200× more hydrophilic)
Supports aqueous compatibility review; may reduce non-specific binding
Predicted values; experimental confirmation advised
Physicochemical profiling Drug-likeness Solubility optimization

Distinct Thermal and Physical Properties

The target compound has a predicted melting point of 282.5 K (9.35 °C), indicating it is a low-melting solid or liquid at room temperature [1]. In contrast, the unsubstituted parent scaffold, 6-phenylimidazo[2,1-b]thiazole, has a significantly higher melting point of 145.1 °C . This thermal behavior affects storage, handling, and formulation; the 3-bromo compound will require cold storage and behave differently in solid-dispersion formulations.

Melting point
Cross-study comparable
Target: 9.35 °C (predicted)
Parent scaffold: 145.1 °C (predicted)
Δ = -135.75 °C
Indicates low-melting behavior; may require cold storage
Predicted values; experimental QC recommended
Solid-state characterization Formulation development Handling protocols

Meta-Bromo Cross-Coupling Reactivity

The 3-bromo substituent on the phenyl ring is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries [1]. The meta position offers distinct steric and electronic influences compared to the para position, leading to different coupling rates and regioselectivity in subsequent derivatizations [2]. This is a critical advantage for medicinal chemistry campaigns that use this compound as a late-stage diversification point.

Cross-coupling utility
Class-level inference
Meta-bromo: σmeta +0.39
Para-bromo: σpara +0.23
Distinct steric/electronic profile
Supports diversification vector exploration in library synthesis
Class-level inference; coupling yields may vary
Synthetic chemistry Cross-coupling Library design

High-Value Applications for 6-(3-Bromophenyl)imidazo[2,1-b]thiazole


Fragment-Based Kinase Inhibitor Design

The imidazo[2,1-b]thiazole core is a recognized ATP-mimetic scaffold for kinase inhibition, with numerous derivatives showing potent activity against RAF, EGFR, and other oncogenic kinases [1]. The 3-bromophenyl substituent of this compound provides a crucial vector for fragment growth via Suzuki coupling, while its lower LogP (1.477 vs. 3.825 for the 4-bromo analog) [2] offers a better starting point for maintaining drug-like physicochemical properties during lead optimization. This makes it a strategic choice for fragment-based drug discovery (FBDD) programs targeting kinases.

Antimicrobial and Antitubercular Agent Precursors

Derivatives of 6-(bromophenyl)imidazo[2,1-b]thiazoles have demonstrated significant antimycobacterial activity, with lead compounds showing MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv [3]. The target compound, with its meta-bromo substitution, serves as a key intermediate for synthesizing novel hydrazide-hydrazone and thiazolidinone derivatives [4] that can be screened for antimicrobial activity. The distinct electronic character of the meta-bromo substituent may lead to unique SAR compared to the extensively studied para-bromo series.

Physicochemical Optimization in Drug Discovery

With a calculated LogP of 1.477 and high predicted aqueous solubility (82,800 mg/L) [2], this compound is a superior choice over the 4-bromo analog (LogP ~3.8) for projects where maintaining low lipophilicity is critical. This is particularly relevant for central nervous system (CNS) drug discovery, where lower LogP values correlate with better brain penetration and reduced off-target promiscuity. Researchers can use this compound to build focused libraries with inherently improved developability profiles.

Chemical Biology Tool Synthesis

The bromine atom serves as a versatile functional handle for bioconjugation or for installing affinity tags (e.g., biotin, fluorophores) via metal-catalyzed cross-coupling [5]. The meta position offers a distinct exit vector compared to para-substituted analogs, allowing chemists to probe target protein binding pockets from a different angle. This is valuable for developing chemical probes for target engagement studies or PROTAC linker attachment.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment-based design
Meta-bromo synthetic handle and reported lower lipophilicity profile
Target engagement and solubility in kinase assay conditions
Antimicrobial screening precursor synthesis
Bromo substituent for hydrazide-hydrazone derivatization
MIC and SAR evaluation against bacterial panels
CNS-oriented library design research
Reported lower lipophilicity and high predicted aqueous solubility
Brain penetration and off-target promiscuity screening
Chemical probe development
Meta-position exit vector for bioconjugation and tag attachment
Labeling efficiency and target binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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